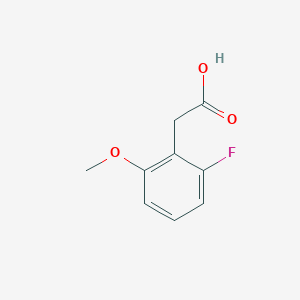

2-Fluoro-6-methoxyphenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluoro-6-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-13-8-4-2-3-7(10)6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCFMVORODAUBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381388 | |

| Record name | 2-FLUORO-6-METHOXYPHENYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500912-19-6 | |

| Record name | 2-Fluoro-6-methoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500912-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-FLUORO-6-METHOXYPHENYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-methoxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 2-Fluoro-6-methoxyphenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Fluoro-6-methoxyphenylacetic acid. It includes a summary of its key attributes, proposed experimental protocols for its synthesis, purification, and analysis, and a hypothetical metabolic pathway. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₉H₉FO₃ | [1] |

| Molecular Weight | 184.164 g/mol | [1] |

| CAS Number | 500912-19-6 | [1] |

| Appearance | Solid, powder (predicted) | General knowledge of similar compounds |

| Boiling Point | Not available | |

| Melting Point | Not available; Predicted to be similar to or slightly higher than 2-methoxyphenylacetic acid (122-125 °C) | Prediction based on analogous compound |

| pKa | Predicted to be slightly lower than phenylacetic acid (pKa ≈ 4.3) due to the electron-withdrawing nature of fluorine | Prediction based on chemical principles[2][3] |

| Solubility | Predicted to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF; sparingly soluble in water[4][5][6] | Prediction based on analogous compounds |

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on standard organic chemistry methodologies for the synthesis of substituted phenylacetic acids, the following protocols are proposed.[7][8]

Proposed Synthesis of this compound

A plausible synthetic route to this compound is the hydrolysis of the corresponding nitrile, 2-Fluoro-6-methoxyphenylacetonitrile. This precursor can be synthesized from 2-Fluoro-6-methoxybenzyl bromide.

Step 1: Synthesis of 2-Fluoro-6-methoxybenzyl bromide

This step would likely involve the bromination of 2-Fluoro-6-methoxytoluene using a radical initiator such as N-bromosuccinimide (NBS) and a light source or a radical initiator like benzoyl peroxide in a suitable solvent like carbon tetrachloride.

Step 2: Synthesis of 2-Fluoro-6-methoxyphenylacetonitrile

The benzyl bromide from the previous step can be reacted with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent like DMSO or acetone to yield the corresponding nitrile via a nucleophilic substitution reaction.

Step 3: Hydrolysis of 2-Fluoro-6-methoxyphenylacetonitrile to this compound

The final step involves the hydrolysis of the nitrile. This can be achieved under either acidic or basic conditions. Acid hydrolysis is often performed by refluxing the nitrile with a strong acid such as sulfuric acid or hydrochloric acid in an aqueous or alcoholic solution.

Illustrative Experimental Workflow for Synthesis

Caption: A proposed three-step synthesis of this compound.

Proposed Purification Protocol: Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for successful purification.

Procedure:

-

Solvent Selection: A suitable solvent or solvent pair should be identified where this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Potential solvents could include water, ethanol, or a mixture of ethyl acetate and hexanes.

-

Dissolution: The crude this compound is dissolved in a minimal amount of the hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization of the pure compound.

-

Isolation: The crystals are collected by vacuum filtration.

-

Washing: The collected crystals are washed with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: The purified crystals are dried under vacuum to remove any residual solvent.

General Experimental Workflow for Purification

Caption: A general workflow for the purification of a solid organic compound by recrystallization.

Proposed Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound and for quantitative analysis. A reverse-phase HPLC method would be suitable for this compound.[9][10]

Method Parameters:

-

Column: A C18 reverse-phase column is a common choice for separating moderately polar organic compounds.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with a small amount of acid like formic acid or trifluoroacetic acid to suppress ionization of the carboxylic acid) and an organic phase (e.g., acetonitrile or methanol) would likely provide good separation.

-

Detection: UV detection at a wavelength where the phenyl ring absorbs, typically around 254 nm, would be appropriate.

-

Standard Preparation: A standard solution of known concentration would be prepared in the mobile phase or a suitable solvent for quantification.

Logical Workflow for HPLC Analysis

Caption: A logical workflow for the analysis of this compound by HPLC.

Hypothetical Metabolic Pathway

There is no specific information available in the scientific literature regarding the metabolic fate of this compound. However, based on the known metabolism of other fluorinated aromatic compounds and phenylacetic acid itself, a hypothetical metabolic pathway can be proposed.[11][12][13][14][15] The metabolism of xenobiotics, including drugs, primarily occurs in the liver and involves Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism:

-

O-Demethylation: The methoxy group could be a site for oxidative O-demethylation by cytochrome P450 enzymes, leading to the formation of a phenolic metabolite.

-

Hydroxylation: The aromatic ring could undergo hydroxylation at positions not occupied by the fluoro or methoxy groups.

-

Defluorination: While the carbon-fluorine bond is generally strong, metabolic defluorination can occur, although it is typically a minor pathway for aryl fluorides.[11]

Phase II Metabolism:

-

Glucuronidation: The carboxylic acid moiety and any phenolic metabolites formed in Phase I can be conjugated with glucuronic acid to form water-soluble glucuronides, which are readily excreted.

-

Amino Acid Conjugation: Phenylacetic acid is known to be conjugated with amino acids, such as glutamine, to facilitate its excretion. It is plausible that this compound could undergo similar conjugation.

Hypothetical Metabolic Pathway of this compound

References

- 1. scbt.com [scbt.com]

- 2. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Solubility behavior of polymorphs I and II of mefenamic acid in solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]

- 8. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 9. HPLC Method for Analysis of Fluoroacetic acid, Difluoroacetic acid and Trifluoroacetic acid on BIST A+ Column | SIELC Technologies [sielc.com]

- 10. helixchrom.com [helixchrom.com]

- 11. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

2-Fluoro-6-methoxyphenylacetic acid CAS number 500912-19-6

CAS Number: 500912-19-6

This technical guide provides a comprehensive overview of 2-Fluoro-6-methoxyphenylacetic acid, tailored for researchers, scientists, and professionals in drug development. The document summarizes its chemical and physical properties, outlines a general synthetic approach due to the absence of specific published protocols, and discusses its current status in scientific literature.

Core Chemical and Physical Properties

This compound is a substituted phenylacetic acid derivative. Its chemical structure incorporates a fluorine atom and a methoxy group on the phenyl ring, functionalities that are of significant interest in medicinal chemistry for their potential to modulate a molecule's pharmacokinetic and pharmacodynamic properties.

| Property | Value |

| CAS Number | 500912-19-6 |

| Molecular Formula | C₉H₉FO₃ |

| Molecular Weight | 184.16 g/mol |

| Appearance | Off-white to light yellow powder |

| Boiling Point | 137-140 °C |

| Synonyms | (2-Fluoro-6-methoxyphenyl)acetic acid, 2-(Carboxymethyl)-3-fluoroanisole |

Synthesis and Experimental Protocols

Generalized Experimental Protocol: Hydrolysis of 2-Fluoro-6-methoxybenzyl Cyanide

This protocol is a representative example for the synthesis of substituted phenylacetic acids and has not been specifically validated for this compound.

Materials:

-

2-Fluoro-6-methoxybenzyl cyanide

-

Sulfuric acid (concentrated)

-

Water

-

Crushed ice

-

Suitable recrystallization solvent (e.g., toluene/hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-Fluoro-6-methoxybenzyl cyanide (1.0 equivalent) with a solution of sulfuric acid and water.

-

Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 3-4 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice.

-

Isolation: The precipitated this compound is collected by vacuum filtration and washed with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield the final product.

An In-depth Technical Guide to the Molecular Structure of 2-Fluoro-6-methoxyphenylacetic acid

This technical guide provides a comprehensive overview of the molecular structure and key chemical identifiers for 2-Fluoro-6-methoxyphenylacetic acid, a compound of interest to researchers and professionals in drug development and chemical synthesis. This document outlines its structural characteristics and provides a generalized workflow for the characterization of such a novel chemical entity.

Molecular and Structural Data

This compound is a substituted aromatic carboxylic acid. Its core structure consists of a phenylacetic acid backbone with both a fluorine atom and a methoxy group attached to the benzene ring.

| Property | Value |

| Molecular Formula | C₉H₉FO₃[1][2] |

| Molecular Weight | 184.164 g/mol [1] |

| CAS Number | 500912-19-6[1][2] |

| IUPAC Name | (2-Fluoro-6-methoxyphenyl)acetic acid |

| InChI | 1S/C9H9FO3/c1-13-8-4-2-3-7(10)6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |

| InChIKey | SXCFMVORODAUBP-UHFFFAOYSA-N |

| Physical Form | Solid-Powder |

| Synonyms | 2-(Carboxymethyl)-3-fluoroanisole |

Molecular Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of this compound, highlighting the spatial arrangement of its constituent atoms and functional groups.

Experimental Characterization Workflow

General Synthetic Approach

The synthesis of fluorinated phenylacetic acid derivatives can be approached through various methods. One common strategy involves the reduction of corresponding mandelic acids. However, this method is noted to be more effective for substrates with electron-donating groups. For compounds with electron-withdrawing substituents like fluorine, alternative multi-step synthetic routes starting from appropriate aromatic halides are often employed. A detailed experimental protocol would require specific optimization of reaction conditions, catalysts, and purification methods.

Structural Elucidation Techniques

A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be used to identify the number and environment of hydrogen atoms, showing characteristic shifts for the aromatic protons, the methylene protons of the acetic acid group, and the methyl protons of the methoxy group.

-

¹³C NMR would provide information on the carbon skeleton, with distinct signals for the aromatic carbons, the carbonyl carbon, the methylene carbon, and the methoxy carbon.

-

¹⁹F NMR would be crucial to confirm the presence and chemical environment of the fluorine atom.

-

-

Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy would help identify the functional groups present in the molecule, such as the characteristic C=O stretch of the carboxylic acid and the C-O stretch of the ether group.

Biological Activity Screening Workflow

To investigate the potential biological relevance of this compound, a systematic screening process is typically initiated. This workflow is designed to identify any pharmacological or biological effects of the compound.

References

Solubility Profile of 2-Fluoro-6-methoxyphenylacetic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-Fluoro-6-methoxyphenylacetic acid in common laboratory solvents. Despite a comprehensive search of available scientific literature and chemical databases, specific quantitative solubility data for this compound remains largely unreported. This document, therefore, aims to provide a foundational understanding by presenting available information on structurally similar compounds and outlining standard experimental methodologies for solubility determination.

Executive Summary

Inferred Solubility from Analogous Compounds

To provide a contextual understanding, the reported solubility of structurally related phenylacetic acid derivatives is presented below. It is crucial to note that these values are for different molecules and should be considered as estimations only for this compound. The fluorine and methoxy substituents at the 2 and 6 positions will influence the crystal lattice energy and solvation characteristics, leading to different solubility values.

| Compound | Solvent | Solubility |

| 2-Methoxyphenylacetic acid | Water | 9.2 g/L |

| 4-Methoxyphenylacetic acid | Water | 18 mg/mL |

This data is for comparative purposes only and does not represent the solubility of this compound.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following established experimental protocols are recommended.

General Workflow for Solubility Assessment

The determination of a compound's solubility is a critical step in preclinical development and chemical process design. A typical workflow involves equilibrating an excess of the solid compound in the solvent of interest, followed by quantification of the dissolved solute in the supernatant.

Caption: General workflow for experimental solubility determination.

Method 1: High-Performance Liquid Chromatography (HPLC)

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, methanol, ethanol, acetone, DMSO).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Inject the diluted sample onto a calibrated HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

-

Quantification: Determine the concentration of this compound in the supernatant by comparing its peak area to a standard calibration curve. The solubility is then calculated by taking the dilution factor into account.

Method 2: Gravimetric Analysis

-

Preparation of Saturated Solutions: Prepare saturated solutions as described in Method 1 (steps 1 and 2).

-

Phase Separation: Filter the saturated solution through a pre-weighed, fine-porosity filter to remove any undissolved solid.

-

Solvent Evaporation: Transfer a known volume of the clear filtrate to a pre-weighed container. Carefully evaporate the solvent under reduced pressure or in a fume hood.

-

Mass Determination: Once the solvent is completely removed, weigh the container with the dried residue.

-

Calculation: The solubility is calculated by subtracting the initial weight of the container from the final weight and dividing by the volume of the filtrate used.

Logical Relationship for Solvent Selection

The choice of solvent for a particular application depends on the desired concentration and the downstream process. The following diagram illustrates a logical approach to solvent selection based on the properties of this compound as a polar organic acid.

Caption: Logical guide for solvent selection based on polarity.

Conclusion

While specific, published quantitative solubility data for this compound is currently unavailable, this guide provides a framework for researchers and drug development professionals. By understanding the solubility of analogous compounds and employing standard experimental protocols, the necessary solubility profile can be determined. It is anticipated that this compound will exhibit low solubility in nonpolar solvents, moderate solubility in polar protic solvents, and high solubility in polar aprotic solvents. Experimental verification is strongly recommended for any application requiring precise solubility values.

Potential Derivatives of 2-Fluoro-6-methoxyphenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential derivatives of 2-Fluoro-6-methoxyphenylacetic acid, a compound of interest in medicinal chemistry due to its unique substitution pattern. The presence of both a fluorine atom and a methoxy group on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of its derivatives. This document provides an in-depth overview of potential ester, amide, and hydrazide derivatives, including detailed hypothetical experimental protocols for their synthesis and a discussion of their potential biological activities based on analogous structures.

Core Concepts and Potential Applications

The strategic incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3][4] The methoxy group can also modulate the electronic and steric properties of a molecule, influencing its interaction with biological targets.[1] Derivatives of phenylacetic acid have been investigated for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[5] Therefore, derivatives of this compound represent a promising area for the discovery of novel therapeutic agents.

Synthesis of Potential Derivatives

The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of various derivatives. The following sections outline the general synthetic pathways for obtaining esters, amides, and hydrazides.

Ester Derivatives

Esterification of this compound can be achieved through several methods, with Fischer esterification being a common and cost-effective approach.[6][7][8] This acid-catalyzed reaction involves refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[6][8][9]

General Reaction Scheme for Fischer Esterification:

Caption: General workflow for Fischer esterification.

Amide Derivatives

Amide derivatives can be synthesized by the coupling of this compound with a primary or secondary amine. Direct amidation can be challenging due to the formation of an ammonium carboxylate salt.[10][11] Therefore, the carboxylic acid is often activated using a coupling agent, such as dicyclohexylcarbodiimide (DCC), or converted to a more reactive species like an acyl chloride.[11][12]

General Reaction Scheme for Amide Formation using a Coupling Agent:

Caption: General workflow for amide synthesis.

Hydrazide Derivatives

Hydrazides are typically synthesized from the corresponding esters by reaction with hydrazine hydrate.[13][14] This nucleophilic acyl substitution reaction is generally carried out in an alcoholic solvent. Phenylacetic acid hydrazide itself is a known compound and serves as a precursor for various bioactive molecules.[5][15]

General Reaction Scheme for Hydrazide Formation:

Caption: General workflow for hydrazide synthesis.

Data Presentation: Potential Derivatives and Estimated Yields

The following table summarizes potential derivatives of this compound and provides estimated reaction yields based on general protocols for similar compounds.

| Derivative Type | Derivative Name | R Group / Amine | Estimated Yield (%) |

| Ester | Methyl 2-fluoro-6-methoxyphenylacetate | Methanol | 80-90 |

| Ester | Ethyl 2-fluoro-6-methoxyphenylacetate | Ethanol | 80-90 |

| Ester | Isopropyl 2-fluoro-6-methoxyphenylacetate | Isopropanol | 75-85 |

| Amide | N-Benzyl-2-fluoro-6-methoxyphenylacetamide | Benzylamine | 85-95 |

| Amide | 2-Fluoro-N-(4-fluorophenyl)-6-methoxy-phenylacetamide | 4-Fluoroaniline | 80-90 |

| Amide | 2-(2-Fluoro-6-methoxyphenyl)-1-morpholinoethan-1-one | Morpholine | 90-98 |

| Hydrazide | 2-Fluoro-6-methoxyphenylacetohydrazide | Hydrazine | 70-85 |

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of representative derivatives of this compound. These are based on established procedures for similar compounds.

Synthesis of Ethyl 2-fluoro-6-methoxyphenylacetate (Ester)

Method: Fischer Esterification[6][7][8][9][16][17]

Procedure:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (10.0 g, 54.3 mmol).

-

Add absolute ethanol (100 mL) to the flask.

-

Slowly and carefully add concentrated sulfuric acid (2 mL) to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether (150 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by vacuum distillation to yield ethyl 2-fluoro-6-methoxyphenylacetate.

Synthesis of N-Benzyl-2-fluoro-6-methoxyphenylacetamide (Amide)

Method: Amide coupling using a carbodiimide reagent.[11][12]

Procedure:

-

Dissolve this compound (5.0 g, 27.1 mmol) in anhydrous dichloromethane (DCM, 100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (6.1 g, 29.8 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.

-

Stir the mixture at 0 °C for 20 minutes.

-

Add benzylamine (3.2 mL, 29.8 mmol) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

After completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford N-benzyl-2-fluoro-6-methoxyphenylacetamide.

Synthesis of 2-Fluoro-6-methoxyphenylacetohydrazide (Hydrazide)

Method: Hydrazinolysis of the corresponding ester.[13][14]

Procedure:

-

Dissolve ethyl 2-fluoro-6-methoxyphenylacetate (5.0 g, 23.6 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask.

-

Add hydrazine hydrate (2.4 mL, 47.2 mmol) to the solution.

-

Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under vacuum.

-

Pour the concentrated mixture into ice-cold water to precipitate the hydrazide.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Dry the solid under vacuum to obtain 2-Fluoro-6-methoxyphenylacetohydrazide. Further purification can be achieved by recrystallization from ethanol.

Potential Biological Activities

While specific biological data for derivatives of this compound is not widely available, the structural motifs suggest potential for various pharmacological activities.

-

Anti-inflammatory and Analgesic Activity: Many phenylacetic acid derivatives exhibit anti-inflammatory properties. The presence of a fluorine atom can enhance this activity.

-

Antimicrobial Activity: The introduction of fluorine and the formation of amide or hydrazide derivatives can lead to compounds with antibacterial and antifungal properties.[18]

-

Anticancer Activity: Fluorinated and methoxy-substituted aromatic compounds have been extensively studied as anticancer agents, often targeting specific enzymes or receptors.[18][19][20][21]

-

Enzyme Inhibition: The 2-fluoro-6-methoxyphenyl moiety could serve as a pharmacophore for binding to the active sites of various enzymes.

Further research and biological screening are necessary to elucidate the specific activities and therapeutic potential of these novel derivatives.

Conclusion

This technical guide provides a foundational framework for the synthesis and exploration of potential derivatives of this compound. The outlined synthetic protocols for esters, amides, and hydrazides offer a starting point for researchers in drug discovery and medicinal chemistry. The unique combination of fluoro and methoxy substituents on the phenylacetic acid scaffold presents an opportunity for the development of new chemical entities with potentially valuable biological activities. Further investigation into the synthesis and biological evaluation of these compounds is highly encouraged.

References

- 1. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]

- 2. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [ouci.dntb.gov.ua]

- 5. Wholesale PHENYLACETIC ACID HYDRAZIDE CAS:937-39-3 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 6. Show how Fischer esterification might be used to form the following ester.. [askfilo.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amide Synthesis [fishersci.co.uk]

- 12. youtube.com [youtube.com]

- 13. osti.gov [osti.gov]

- 14. US3787482A - Method of synthesizing hydrazine compounds carboxylic acids - Google Patents [patents.google.com]

- 15. nbinno.com [nbinno.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biological activity of a stable 6-aryl-2-benzoyl-pyridine colchicine-binding site inhibitor, 60c, in metastatic, triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers of 2-Fluoro-6-methoxyphenylacetic Acid: A Technical Resource

For researchers, scientists, and professionals in drug development, the procurement of high-quality chemical reagents is a critical first step in the research and development pipeline. This guide provides a detailed overview of commercial suppliers for 2-Fluoro-6-methoxyphenylacetic acid (CAS Number: 500912-19-6), a key building block in the synthesis of various pharmaceutical compounds. The following tables summarize key quantitative data from various suppliers to facilitate straightforward comparison.

Chemical Identity:

| Attribute | Value |

| Chemical Name | This compound |

| CAS Number | 500912-19-6 |

| Molecular Formula | C₉H₉FO₃ |

| Molecular Weight | 184.16 g/mol |

Commercial Supplier and Product Specifications:

The following table outlines the commercial availability of this compound from a selection of suppliers. Please note that pricing and availability are subject to change and may require direct inquiry with the supplier.

| Supplier | Catalog Number | Purity | Available Quantities | Price |

| Santa Cruz Biotechnology | sc-286820 | Not explicitly stated; refer to Certificate of Analysis[1] | Inquire with supplier | Inquire with supplier |

| Sigma-Aldrich (distributor for ChemScene LLC / Jinay Pharmaceuticals Pvt Ltd.) | JAYH9A8EC6AD | ≥97% | Inquire with supplier | Inquire with supplier[2] |

| Sigma-Aldrich (distributor for Apollo Scientific Ltd.) | APO455834160 | Not explicitly stated | Inquire with supplier | Inquire with supplier |

| Capot Chemical | 32539 | Not explicitly stated | Inquire with supplier | Inquire with supplier[3] |

| 2a biotech | 2A-9057468 | 98.00% | Inquire with supplier | Register or Login for price[4] |

| Splendid Lab Pvt. Ltd. | CSL-19165 | Not explicitly stated | Inquire with supplier | Inquire with supplier[5] |

| NovoChemy Ltd. | NC-1490 | 95+% | 1g, 10g | $100/1g, $300/10g[6] |

| Career Henan Chemical Co. | Not specified | Not explicitly stated | Minimum Order: 1 Kilogram | Contact supplier[7] |

| Hangzhou J&H Chemical Co., Ltd. | Not specified | Not explicitly stated | Inquire with supplier | Inquire with supplier[8] |

| ChemUniverse | Not specified | Purity to be specified by requester | Inquire with supplier | Inquire with supplier[9] |

| chemPUR Feinchemikalien und Forschungsbedarf GmbH | Not specified | >95% | Inquire with supplier | Inquire with supplier |

Logical Workflow for Procurement:

For researchers intending to procure this compound, the following workflow is recommended.

Caption: A streamlined workflow for the procurement of chemical reagents.

References

- 1. scbt.com [scbt.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound, China this compound Manufacturers, China this compound Suppliers - capotchem [chinachemnet.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 6. This compound [m.chemicalbook.com]

- 7. 2-(2-fluoro-6-methoxyphenyl)acetic Acid, CasNo.500912-19-6 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 8. 500912-19-6, CasNo. Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 9. chemuniverse.com [chemuniverse.com]

Methodological & Application

Application of 2-Fluoro-6-methoxyphenylacetic Acid in Medicinal Chemistry: A Case Study on the Synthesis of a Soluble Epoxide Hydrolase Inhibitor

Introduction

2-Fluoro-6-methoxyphenylacetic acid is a valuable building block in medicinal chemistry, primarily utilized for the synthesis of biologically active molecules. The presence of the fluoro and methoxy groups on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and receptor interactions. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent and selective inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various cardiovascular and inflammatory diseases.

Therapeutic Target: Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a cytosolic enzyme that plays a crucial role in the metabolism of endogenous signaling lipids.[1] Specifically, sEH hydrolyzes epoxyeicosatrienoic acids (EETs), which are anti-inflammatory, vasodilatory, and analgesic lipid mediators, into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[1][2] By inhibiting sEH, the levels of beneficial EETs are increased, making sEH a promising therapeutic target for the treatment of hypertension, inflammation, pain, and cardiovascular diseases.[1]

Case Study: Synthesis of GSK2256294, a Clinical Stage sEH Inhibitor

A prominent example of the application of this compound is in the synthesis of GSK2256294, a potent and selective sEH inhibitor that has undergone clinical evaluation.[3][4] The 2-fluoro-6-methoxyphenylacetyl moiety of GSK2256294 plays a key role in its high affinity and selectivity for the sEH enzyme.

Quantitative Data

The biological activity and pharmacokinetic properties of GSK2256294 are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of GSK2256294 against Soluble Epoxide Hydrolase [2][5]

| Enzyme Source | IC₅₀ (pM) |

| Recombinant Human sEH | 27 |

| Recombinant Rat sEH | 61 |

| Recombinant Murine sEH | 189 |

| Human Whole Blood (cellular activity) | 660 |

Table 2: Pharmacokinetic Parameters of GSK2256294 in Humans (Single Dose Administration) [4][6]

| Parameter | Value |

| Doses Tested | 2 - 20 mg |

| Half-life (t½) | 25 - 43 hours |

| Time to Maximum Concentration (Tmax) | ~1 - 2 hours |

| sEH Inhibition at 20 mg | 99.8% |

Experimental Protocols

The synthesis of GSK2256294 involves the formation of an amide bond between this compound and a suitable amine precursor. Below are detailed protocols for the key synthetic steps.

Protocol 1: Synthesis of N-(4-cyanobenzyl)-2-(2-fluoro-6-methoxyphenyl)acetamide (A Key Intermediate)

This protocol describes the amide coupling of this compound with 4-(aminomethyl)benzonitrile, a common precursor for sEH inhibitors.

Materials:

-

This compound

-

4-(Aminomethyl)benzonitrile hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) at room temperature, add 4-(aminomethyl)benzonitrile hydrochloride (1.0 eq) and HOBt (1.2 eq).

-

Add DIPEA (2.5 eq) to the mixture and stir for 10 minutes.

-

Add EDC (1.2 eq) portion-wise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product, N-(4-cyanobenzyl)-2-(2-fluoro-6-methoxyphenyl)acetamide.

Protocol 2: In Vitro sEH Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of compounds against sEH.

Materials:

-

Recombinant human sEH

-

Substrate: 14,15-Epoxyeicosatrienoic acid (14,15-EET)

-

Test compound (e.g., GSK2256294) dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a solution of recombinant human sEH in the assay buffer.

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microplate, add the sEH enzyme solution to wells containing the test compound at various concentrations (final DMSO concentration should be kept low, e.g., <1%).

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiate the enzymatic reaction by adding the substrate (14,15-EET) to each well.

-

Incubate the reaction for a specific time (e.g., 30 minutes) at 37 °C.

-

Terminate the reaction by adding a quenching solution (e.g., acetonitrile).

-

Analyze the formation of the product, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), using a validated LC-MS/MS method.

-

Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control (DMSO).

-

Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response model.

Visualizations

Caption: Signaling pathway of sEH and its inhibition by GSK2256294.

Caption: Experimental workflow for the synthesis of a key GSK2256294 intermediate.

This compound serves as a critical synthon in the development of potent and selective enzyme inhibitors, as exemplified by the clinical candidate GSK2256294. The strategic incorporation of the 2-fluoro-6-methoxyphenylacetyl group is instrumental in achieving high-affinity binding to the soluble epoxide hydrolase enzyme. The provided protocols offer a foundation for the synthesis and evaluation of novel analogs for researchers in the field of drug discovery. The favorable pharmacokinetic profile and potent in vivo activity of GSK2256294 underscore the utility of this compound in constructing drug candidates with therapeutic potential.

References

- 1. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo characterization of a novel soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: HPLC Analysis of 2-Fluoro-6-methoxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Fluoro-6-methoxyphenylacetic acid. The described protocol is designed for accuracy, precision, and high throughput, making it suitable for various applications in pharmaceutical research and development, including purity assessment, stability testing, and quantification in complex matrices. The method utilizes a reversed-phase C18 column with UV detection, providing a reliable and efficient means of analysis.

Introduction

This compound is a key intermediate and building block in the synthesis of various pharmaceutical compounds. Accurate and precise analytical methods are crucial for ensuring the quality and consistency of this starting material and for monitoring its conversion in chemical reactions. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This document provides a comprehensive protocol for the HPLC analysis of this compound, developed based on established methods for similar aromatic carboxylic acids.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of aromatic carboxylic acids.[1]

-

Solvents: HPLC grade acetonitrile, methanol, and water.

-

Reagents: Phosphoric acid or formic acid for mobile phase modification.

-

Standards: A certified reference standard of this compound.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound. These conditions have been adapted from methods used for the analysis of phenylacetic acid and other aromatic carboxylic acids.[1][2]

| Parameter | Recommended Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient | Isocratic: 60% A / 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

Protocols

Standard Solution Preparation

-

Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask.

-

Dissolve the standard in a small amount of diluent (e.g., 50:50 acetonitrile:water).

-

Sonicate for 5 minutes to ensure complete dissolution.

-

Bring the flask to volume with the diluent and mix thoroughly.

Sample Preparation

-

Sample Weighing: Accurately weigh a sample containing a known amount of this compound.

-

Dissolution: Dissolve the sample in a suitable volume of diluent to achieve a final concentration within the linear range of the calibration curve.

-

Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC Analysis Procedure

-

System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Blank Injection: Inject a diluent blank to ensure that there are no interfering peaks at the retention time of the analyte.

-

Standard Injections: Inject the standard solutions to establish the calibration curve and verify system suitability.

-

Sample Injections: Inject the prepared sample solutions for analysis.

Data Analysis

The concentration of this compound in the samples is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the standard solutions.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound.

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The protocol is straightforward and can be readily implemented in a laboratory setting with standard HPLC equipment. This method is suitable for routine quality control and research applications in the pharmaceutical industry.

References

Application Note: NMR Characterization of 2-Fluoro-6-methoxyphenylacetic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Fluoro-6-methoxyphenylacetic acid and its derivatives are an important class of compounds in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of various therapeutic agents. A thorough structural characterization is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of these molecules in solution. This application note provides a detailed protocol for the NMR characterization of this compound, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analysis.

Experimental Protocols

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

-

Analyte: this compound (or a derivative thereof).

-

Sample Purity: Ensure the sample is of high purity (>95%), as impurities will complicate spectral analysis.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue. Note that the chemical shifts will vary depending on the solvent used.

-

Concentration:

-

For ¹H NMR: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent.

-

For ¹³C NMR and 2D NMR: A more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is recommended.

-

-

Procedure:

-

Weigh the desired amount of the sample into a clean, dry vial.

-

Add the deuterated solvent and gently agitate until the sample is fully dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Spectral Width: 16 ppm

-

Acquisition Time: 4 seconds

-

Relaxation Delay: 2 seconds

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (proton decoupled)

-

Number of Scans: 1024 or more, depending on concentration.

-

Spectral Width: 240 ppm

-

Acquisition Time: 1.5 seconds

-

Relaxation Delay: 2 seconds

-

-

2D COSY (Correlation Spectroscopy):

-

Pulse Program: cosygpqf

-

Number of Scans: 2-4

-

Spectral Width (F1 and F2): 12 ppm

-

Data Points (F2): 2048

-

Increments (F1): 256

-

-

2D HSQC (Heteronuclear Single Quantum Coherence):

-

Pulse Program: hsqcedetgpsisp2.3

-

Number of Scans: 2-4

-

Spectral Width (F2 - ¹H): 12 ppm

-

Spectral Width (F1 - ¹³C): 165 ppm

-

Data Points (F2): 1024

-

Increments (F1): 256

-

-

2D HMBC (Heteronuclear Multiple Bond Correlation):

-

Pulse Program: hmbcgplpndqf

-

Number of Scans: 4-8

-

Spectral Width (F2 - ¹H): 12 ppm

-

Spectral Width (F1 - ¹³C): 220 ppm

-

Data Points (F2): 2048

-

Increments (F1): 256

-

Data Presentation

The following tables summarize the representative NMR data for this compound in CDCl₃.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 10.5 (broad s) | s | 1H | - | COOH |

| 7.25 | td | 1H | 8.4, 6.4 | H-4 |

| 6.80 | t | 1H | 8.4 | H-5 |

| 6.70 | d | 1H | 8.4 | H-3 |

| 3.90 | s | 3H | - | OCH₃ |

| 3.75 | s | 2H | - | CH₂ |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 176.5 | COOH |

| 160.0 (d, J=245 Hz) | C-2 |

| 158.0 (d, J=10 Hz) | C-6 |

| 132.0 (d, J=10 Hz) | C-4 |

| 113.0 (d, J=2 Hz) | C-1 |

| 108.0 (d, J=20 Hz) | C-5 |

| 98.0 (d, J=25 Hz) | C-3 |

| 56.0 | OCH₃ |

| 35.0 | CH₂ |

Table 3: Key 2D NMR Correlations

| Experiment | Proton (δ ppm) | Correlated Carbon (δ ppm) | Correlation Type |

| HSQC | 7.25 | 132.0 | ¹J(C,H) |

| 6.80 | 108.0 | ¹J(C,H) | |

| 6.70 | 98.0 | ¹J(C,H) | |

| 3.90 | 56.0 | ¹J(C,H) | |

| 3.75 | 35.0 | ¹J(C,H) | |

| HMBC | 3.75 | 176.5, 113.0, 158.0 | ²J(C,H), ³J(C,H) |

| 3.90 | 158.0 | ²J(C,H) | |

| 6.70 | 160.0, 108.0, 113.0 | ²J(C,H), ³J(C,H) |

Visualization of Workflows and Structural Elucidation

The following diagrams illustrate the experimental workflow and the logical process of assigning NMR signals to the molecular structure.

Conclusion

This application note provides a comprehensive guide for the NMR characterization of this compound and its derivatives. The detailed protocols for sample preparation and data acquisition, combined with the representative data tables and workflow visualizations, offer researchers a robust framework for the structural analysis of this important class of molecules. Accurate and thorough NMR characterization is essential for ensuring the quality and integrity of these compounds in research and development.

Application Notes & Protocols: Esterification of 2-Fluoro-6-methoxyphenylacetic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental procedure for the synthesis of alkyl esters of 2-Fluoro-6-methoxyphenylacetic acid. The primary method detailed is the Fischer-Speier esterification, a robust and widely applicable acid-catalyzed reaction. An alternative method, the Steglich esterification, is also discussed for substrates that may be sensitive to strong acidic conditions. These protocols are intended to serve as a comprehensive guide for chemists in a research and development setting.

Introduction

This compound is a substituted phenylacetic acid derivative. Phenylacetic acid and its analogs are important building blocks in the synthesis of various pharmaceuticals and other biologically active compounds. The esterification of the carboxylic acid moiety is a common transformation to modify the compound's physicochemical properties, such as lipophilicity and metabolic stability, or to protect the carboxylic acid group during subsequent synthetic steps.

This protocol will focus on the Fischer-Speier esterification, a classic and efficient method for producing esters from carboxylic acids and alcohols using an acid catalyst.[1][2][3] The reaction is an equilibrium process, and strategies to drive the reaction towards the product, such as using an excess of the alcohol or removing water as it is formed, are often employed.[4][5][6]

Experimental Protocols

Primary Method: Fischer-Speier Esterification

This protocol describes the synthesis of Methyl 2-fluoro-6-methoxyphenylacetate. The same procedure can be adapted for other simple alcohols like ethanol by substituting methanol accordingly.

Materials:

-

This compound

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated, 98%)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents or used as the solvent).

-

Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents). The addition is exothermic and should be done cautiously.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol).[7] Allow the reaction to proceed for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Alternative Method: Steglich Esterification

For substrates that are sensitive to the harsh conditions of Fischer esterification, the Steglich esterification offers a milder alternative that proceeds at room temperature.[8][9][10] This method utilizes a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, typically 4-Dimethylaminopyridine (DMAP).[8][9][11]

Brief Protocol:

-

Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM).

-

Cool the mixture in an ice bath.

-

Add the coupling agent (e.g., DCC, 1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

The by-product, dicyclohexylurea (DCU) if using DCC, is insoluble in DCM and can be removed by filtration.

-

The filtrate is then washed with dilute acid, saturated sodium bicarbonate, and brine, dried, and concentrated to yield the ester.

Data Presentation

The following table summarizes the key reactants and expected outcomes for the Fischer-Speier esterification of this compound with methanol.

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Methanol |

| Catalyst | Sulfuric Acid |

| Product | Methyl 2-fluoro-6-methoxyphenylacetate |

| Typical Yield | 85-95% |

| Reaction Temperature | Reflux (approx. 65°C) |

| Reaction Time | 4-8 hours |

Visualization

Experimental Workflow Diagram

Caption: Workflow for Fischer-Speier Esterification.

Signaling Pathway (Reaction Mechanism Overview)

Caption: Key steps in the Fischer-Speier esterification mechanism.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. cerritos.edu [cerritos.edu]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. fiveable.me [fiveable.me]

- 9. Steglich Esterification [organic-chemistry.org]

- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 11. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

Application Notes: Utilizing 2-Fluoro-6-methoxyphenylacetic Acid in the Synthesis of Soluble Epoxide Hydrolase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-methoxyphenylacetic acid is a valuable starting material in medicinal chemistry, particularly in the development of potent and selective enzyme inhibitors. Its unique substitution pattern, featuring a fluoro group and a methoxy group ortho to the acetic acid moiety, provides a scaffold that can be elaborated into complex molecular architectures with desirable pharmacological properties. This document provides detailed application notes and protocols for the use of this compound in the synthesis of soluble epoxide hydrolase (sEH) inhibitors, a class of therapeutic agents with potential applications in treating inflammatory and cardiovascular diseases.

Application: Synthesis of a Key Amide Intermediate for Soluble Epoxide Hydrolase (sEH) Inhibitors

A primary application of this compound is in the synthesis of amide intermediates that form the core of potent sEH inhibitors. The following protocol details the amide coupling of this compound with a substituted adamantane amine, a common structural motif in sEH inhibitors.

Experimental Protocol: Amide Coupling Reaction

This protocol describes the formation of N-(adamantan-1-yl)-2-(2-fluoro-6-methoxyphenyl)acetamide, a key intermediate in the synthesis of various sEH inhibitors.

Materials:

-

This compound

-

1-Adamantanamine

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DMF.

-

Addition of Amine and Base: To the stirred solution, add 1-Adamantanamine (1.0-1.2 eq) followed by the dropwise addition of DIEA (2.0-3.0 eq).

-

Activation and Coupling: Add the coupling reagent, HATU (1.1-1.5 eq), portion-wise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(adamantan-1-yl)-2-(2-fluoro-6-methoxyphenyl)acetamide.

-

Quantitative Data

The following table summarizes representative quantitative data for the amide coupling reaction. Actual yields may vary depending on the specific reaction scale and conditions.

| Reactant/Reagent | Molar Equivalents | Purity | Typical Yield (%) |

| This compound | 1.0 | >98% | - |

| 1-Adamantanamine | 1.1 | >98% | - |

| HATU | 1.2 | >98% | - |

| DIEA | 2.5 | >99% | - |

| Product: N-(adamantan-1-yl)-2-(2-fluoro-6-methoxyphenyl)acetamide | - | >95% | 85-95 |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of N-(adamantan-1-yl)-2-(2-fluoro-6-methoxyphenyl)acetamide.

Signaling Pathway Context

The synthesized amide acts as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory and vasodilatory properties. By inhibiting sEH, the levels of beneficial EETs are increased.

Caption: Inhibition of the soluble epoxide hydrolase (sEH) pathway by the synthesized amide derivative.

Application Notes and Protocols for the Large-Scale Synthesis of 2-Fluoro-6-methoxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 2-Fluoro-6-methoxyphenylacetic acid, a key intermediate in pharmaceutical and agrochemical research. Two primary synthetic routes are presented: the Oxidation Route, commencing from 2-fluoro-6-methoxybenzyl chloride, and the Grignard Route, which utilizes 2-bromo-1-fluoro-3-methoxybenzene as the starting material. Both methods are evaluated for their scalability, efficiency, and potential challenges. Detailed experimental protocols, quantitative data, and process diagrams are provided to facilitate replication and optimization in a laboratory or industrial setting.

Introduction

This compound is a valuable building block in the synthesis of various biologically active molecules. The presence of the fluoro and methoxy substituents on the phenyl ring significantly influences the pharmacokinetic and pharmacodynamic properties of the final products. The development of a robust and scalable synthesis for this intermediate is therefore of considerable interest to the chemical and pharmaceutical industries. This document outlines two distinct and viable pathways for its large-scale production.

Route 1: The Oxidation Pathway

This synthetic approach is a two-step process starting from the commercially available 2-fluoro-6-methoxybenzyl chloride. The key steps involve a nucleophilic substitution to form the corresponding acetonitrile, followed by hydrolysis to yield the target carboxylic acid. This route is often favored for its straightforward nature and the relatively mild conditions of the final hydrolysis step.

Logical Workflow for the Oxidation Pathway

Caption: Synthetic scheme for the Oxidation Pathway.

Experimental Protocol: Oxidation Pathway

Step 1: Synthesis of 2-(2-Fluoro-6-methoxyphenyl)acetonitrile

-

Reagent Charging: In a suitable, inert reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge Dimethyl Sulfoxide (DMSO).

-

Cyanide Addition: Carefully add sodium cyanide (NaCN) to the DMSO with stirring.

-

Substrate Addition: Slowly add 2-fluoro-6-methoxybenzyl chloride to the mixture. An exothermic reaction may be observed. Maintain the temperature within the specified range.

-

Reaction: Heat the reaction mixture to the target temperature and maintain for the specified duration. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).

-

Quenching and Extraction: After completion, cool the reaction mixture and quench by pouring it into a mixture of water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer.

-

Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-Fluoro-6-methoxyphenyl)acetonitrile. The crude product may be used directly in the next step or purified further by distillation or crystallization.

Step 2: Hydrolysis to this compound

-

Hydrolysis Setup: Charge the crude 2-(2-Fluoro-6-methoxyphenyl)acetonitrile into a reactor suitable for corrosive reagents.

-

Acid/Base Addition: Add an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).

-

Heating: Heat the mixture to reflux and maintain for the specified time until the hydrolysis is complete (monitor by TLC or HPLC).

-

Work-up (Acid Hydrolysis): Cool the reaction mixture and pour it into ice water. The product may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent.

-

Work-up (Base Hydrolysis): Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid. Collect the solid by filtration.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane).

Quantitative Data: Oxidation Pathway

| Parameter | Step 1: Cyanation | Step 2: Hydrolysis (Acidic) |

| Starting Material | 2-Fluoro-6-methoxybenzyl chloride | 2-(2-Fluoro-6-methoxyphenyl)acetonitrile |

| Key Reagents | Sodium Cyanide, DMSO | Sulfuric Acid, Water |

| Temperature | 40-60 °C | 100-110 °C (Reflux) |

| Reaction Time | 4-6 hours | 8-12 hours |

| Typical Yield | 85-95% | 80-90% |

| Purity (crude) | >90% | >95% |

Route 2: The Grignard Pathway

This route begins with the formation of a Grignard reagent from 2-bromo-1-fluoro-3-methoxybenzene, which is then carboxylated using carbon dioxide. This classic organometallic approach is highly effective for the synthesis of carboxylic acids and is amenable to large-scale production, provided that anhydrous conditions are strictly maintained.

Logical Workflow for the Grignard Pathway

Caption: Synthetic scheme for the Grignard Pathway.

Experimental Protocol: Grignard Pathway

Step 1: Formation of 2-Fluoro-6-methoxyphenylmagnesium bromide

-

Reactor Preparation: Ensure a multi-necked flask is thoroughly flame-dried and equipped with a condenser, mechanical stirrer, and an addition funnel, all under an inert atmosphere (e.g., Nitrogen or Argon).

-

Magnesium Activation: Place magnesium turnings in the flask. A small crystal of iodine can be added to initiate the reaction.

-

Initiation: Add a small portion of a solution of 2-bromo-1-fluoro-3-methoxybenzene in anhydrous tetrahydrofuran (THF) to the magnesium. Gentle heating may be required to start the reaction, which is indicated by a color change and gentle reflux.

-

Grignard Reagent Formation: Once the reaction has initiated, add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.

Step 2: Carboxylation and Work-up

-

Carboxylation: Cool the freshly prepared Grignard reagent in an ice-salt bath. Introduce dry carbon dioxide gas over the surface of the stirred solution, or carefully add crushed dry ice in portions. An exothermic reaction will occur.

-

Quenching: After the addition of carbon dioxide is complete, allow the mixture to warm to room temperature. Slowly and carefully quench the reaction by adding an aqueous solution of a strong acid (e.g., hydrochloric acid) while cooling the flask.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate.

-

Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Isolation and Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude this compound can be purified by recrystallization.

Quantitative Data: Grignard Pathway

| Parameter | Step 1: Grignard Formation | Step 2: Carboxylation & Work-up |

| Starting Material | 2-Bromo-1-fluoro-3-methoxybenzene | 2-Fluoro-6-methoxyphenylmagnesium bromide |

| Key Reagents | Magnesium, THF, Iodine (cat.) | Carbon Dioxide, Hydrochloric Acid |

| Temperature | 40-65 °C (Reflux) | -10 to 0 °C (Carboxylation) |

| Reaction Time | 2-4 hours | 1-2 hours |

| Typical Yield | 80-90% (Grignard reagent) | 75-85% (from Grignard) |

| Purity (crude) | Not isolated | >90% |

Alternative Approach: The Willgerodt-Kindler Reaction

For laboratories equipped to handle sulfur-based reagents at elevated temperatures, the Willgerodt-Kindler reaction offers a convergent approach starting from 2-fluoro-6-methoxyacetophenone. This reaction transforms an aryl alkyl ketone into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid.

Logical Workflow for the Willgerodt-Kindler Pathway

Caption: Synthetic scheme for the Willgerodt-Kindler Pathway.

This route's viability on a large scale is highly dependent on the commercial availability and cost of the starting acetophenone.

Conclusion

Both the Oxidation and Grignard pathways present viable and scalable methods for the synthesis of this compound. The choice of route will likely depend on the availability and cost of starting materials, as well as the specific equipment and safety infrastructure available. The Oxidation Route via the nitrile intermediate is generally a more direct and potentially safer option for large-scale production, avoiding the use of highly reactive organometallic intermediates. The Grignard Route, while a classic and powerful method, requires stringent control of anhydrous conditions. The Willgerodt-Kindler reaction serves as a noteworthy alternative, particularly if the corresponding acetophenone is a readily accessible precursor. Researchers and process chemists are encouraged to evaluate these protocols and adapt them to their specific needs and capabilities.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-6-methoxyphenylacetic acid

Welcome to the technical support center for the synthesis of 2-Fluoro-6-methoxyphenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) that may arise during the synthesis of this important compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing this compound are analogous to those used for other phenylacetic acids. The two primary routes are:

-

Hydrolysis of 2-Fluoro-6-methoxyphenylacetonitrile: This is a widely used method that involves the conversion of the corresponding benzyl cyanide to the carboxylic acid, typically under acidic or basic conditions.

-

Carbonation of a Grignard Reagent: This route involves the formation of a Grignard reagent from 2-Fluoro-6-methoxybenzyl halide, followed by its reaction with carbon dioxide to yield the desired acetic acid.

Q2: What are the potential impurities I should be aware of during the synthesis?